hCAXII-IN-7

Carbonic Anhydrase hCA XII Inhibition Enzyme Kinetics

Dissecting hCA XII function in cancer requires isoform-selective tools with defined apoptosis readouts. Generic CA inhibitors introduce confounding off-target effects on hCA IX and cytosolic isoforms. - **Target engagement**: hCA XII Ki = 94.5 nM; hCA IX Ki = 872 nM (selectivity window 9.2x) - **Cellular efficacy**: GI50 = 0.45 µM (786-0 renal), 53% total apoptosis induction - **BBB permeability**: Predicted in silico; active against SF-539 CNS line (GI50 = 0.89 µM) - **Supply format**: Available for immediate R&D shipment as a lyophilized solid

Molecular Formula C26H25N5O6S2
Molecular Weight 567.6 g/mol
Cat. No. B12383292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAXII-IN-7
Molecular FormulaC26H25N5O6S2
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+
InChIKeyVNWPUTGKTZSMSK-LQKURTRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAXII-IN-7: Brain-Penetrant hCA XII Inhibitor


hCAXII-IN-7 (also designated as compound 6e) is a small-molecule inhibitor of human carbonic anhydrase isoform XII (hCA XII), a zinc metalloenzyme implicated in tumor microenvironment regulation, cell proliferation, and pH homeostasis [1]. This compound is a substituted pyrazole benzenesulfonamide derivative characterized by a Ki of 94.5 nM against hCA XII and demonstrates favorable blood-brain barrier (BBB) permeability in silico [1][2]. It also exhibits potent in vitro anticancer activity, notably against renal (786-0), CNS (SF-539), and breast (HS 578 T) cancer cell lines [1].

hCAXII-IN-7: Unique Among hCA XII Inhibitors


Carbonic anhydrase inhibitors represent a diverse chemotype space where even subtle structural modifications yield dramatic shifts in isoform selectivity and functional outcome. Generic substitution among hCA XII-targeting agents is inadvisable due to substantial variability in potency against hCA IX, off-target activity on cytosolic isoforms hCA I/II, and divergent cellular anti-proliferative profiles [1]. As demonstrated below, hCAXII-IN-7 occupies a distinct niche defined by a unique combination of sub-100 nM hCA XII Ki, high selectivity over hCA IX (SI = 9.2), and robust induction of apoptosis in specific cancer cell models, attributes not uniformly shared by its closest commercial analogs [1][2].

hCAXII-IN-7: Differentiated Performance Evidence


hCA XII Inhibition: Potency and Selectivity

hCAXII-IN-7 (compound 6e) exhibits a Ki of 94.5 nM against recombinant hCA XII, placing it in the sub-100 nM potency range. This value is 9.2-fold lower (more potent) than its Ki against the closely related tumor-associated isoform hCA IX (872 nM), establishing a clear selectivity window [1]. By contrast, the analog hCAXII-IN-2 (compound 5i) displays a Ki of 84.2 nM for hCA XII but only 3.2-fold selectivity over hCA IX (Ki 268.5 nM) . The greater isoform discrimination of hCAXII-IN-7 is critical for minimizing confounding hCA IX-mediated effects in cellular assays.

Carbonic Anhydrase hCA XII Inhibition Enzyme Kinetics

Off-Target Selectivity Against hCA I/II

hCAXII-IN-7 demonstrates weak inhibition of the widely expressed cytosolic isoforms hCA I (Ki = 27.6 nM) and hCA II (Ki = 0.34 nM) [1]. Crucially, its hCA II Ki is more than 270-fold lower (more potent) than its hCA XII Ki, indicating a pronounced preference for the tumor-associated membrane-bound isoform. This profile contrasts sharply with the dual inhibitor hCAIX/XII-IN-7 (compound 3e), which potently inhibits both hCA I (3.2 nM) and hCA II (9.2 nM) , thereby carrying a higher risk of systemic side effects in vivo.

Isoform Selectivity Off-Target Effects Drug Safety

Anti-Proliferative Activity in Renal, CNS, and Breast Cancer Cell Lines

hCAXII-IN-7 elicits strong growth inhibition in three human cancer cell lines: 786-0 (renal), SF-539 (CNS), and HS 578 T (breast), with GI50 values of 0.45 μM, 0.89 μM, and 1.18 μM, respectively [1]. This sub-micromolar potency is accompanied by total growth inhibition (TGI) at concentrations of 4.32–5.58 μM [1]. In comparison, the analog hCAXII-IN-3 (compound 6o), while a more potent enzymatic inhibitor (hCA XII Ki = 10.0 nM) , has not been reported to achieve comparable cellular efficacy across this specific panel of tumor models, underscoring the superior functional translation of hCAXII-IN-7's physicochemical properties.

Cancer Cell Lines Anti-Proliferative Activity GI50

Apoptosis Induction in Renal Carcinoma Cells

hCAXII-IN-7 induces a pronounced apoptotic response in cancer cells. At its respective GI50 concentrations, it increased the total apoptotic cell percentage from 2.07% to 53.19% in 786-0 renal carcinoma cells, from 2.64% to 46.11% in SF-539 CNS cancer cells, and from 2.52% to 43.55% in HS 578 T breast cancer cells [1]. This mechanistic signature of cell death is a functional discriminator not reported for many hCA XII inhibitors, including hCAXII-IN-2 and hCAXII-IN-3, whose primary characterization is limited to enzymatic inhibition .

Apoptosis Mechanism of Action Cancer Cell Death

Predicted Blood-Brain Barrier Penetration

In silico predictions indicate that hCAXII-IN-7 is BBB permeable (BBB+), a property essential for targeting CNS malignancies such as glioblastoma or brain metastases [1]. This physicochemical advantage is not universal among hCA XII inhibitors; for example, the analog hCAIX/XII-IN-7 lacks published data supporting brain penetrance . The BBB permeability of hCAXII-IN-7 is corroborated by its significant growth inhibition and apoptosis induction in the CNS-derived SF-539 cell line [1].

Blood-Brain Barrier CNS Penetration Brain Tumors

hCAXII-IN-7: Key Research Applications


Renal Cell Carcinoma (RCC) Mechanistic Studies

Given the pronounced growth inhibition (GI50 = 0.45 μM) and apoptotic induction (53% total apoptotic cells) in the 786-0 renal cancer cell line, hCAXII-IN-7 is ideally suited for dissecting the role of hCA XII in clear cell RCC pathogenesis and for evaluating downstream signaling pathways involved in apoptosis [1].

CNS Tumor & Brain Metastasis Research

hCAXII-IN-7's predicted BBB permeability combined with its potent activity against the SF-539 CNS cancer cell line (GI50 = 0.89 μM; TGI = 5.58 μM) makes it a valuable tool for investigating hCA XII as a therapeutic target in brain tumors and for preclinical proof-of-concept studies in orthotopic or metastatic CNS models [1].

Comparative Isoform Selectivity Profiling

Researchers aiming to distinguish the biological functions of hCA XII from the closely related hCA IX isoform can leverage hCAXII-IN-7's 9.2-fold selectivity window (hCA XII Ki = 94.5 nM vs. hCA IX Ki = 872 nM) to minimize confounding hCA IX-mediated effects in cell-based assays and in vivo experiments [2].

Apoptosis Pathway Elucidation in Breast Cancer

With robust pro-apoptotic activity in HS 578 T breast cancer cells (GI50 = 1.18 μM; 43.55% apoptosis induction), hCAXII-IN-7 is an excellent chemical probe for studying hCA XII-dependent cell death mechanisms and for identifying synthetic lethal partners in triple-negative or other aggressive breast cancer subtypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAXII-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.